E-Endoxifen, also known as (E)-Endoxifen, is a key metabolite of the drug tamoxifen, which is commonly used in the treatment of hormone-receptor-positive breast cancer. [, , , ] E-Endoxifen belongs to the class of selective estrogen receptor modulators (SERMs) and exhibits a higher binding affinity for estrogen receptors compared to tamoxifen itself. [, , , ] This characteristic makes E-Endoxifen a subject of significant interest in scientific research, particularly in the context of breast cancer treatment efficacy and inter-individual variability in drug response.
The synthesis of E-Endoxifen typically involves a multi-step process starting from tamoxifen. While specific details of synthetic procedures are not extensively discussed in the provided literature, it is generally understood that the synthesis involves enzymatic conversion of tamoxifen by cytochrome P450 enzymes, primarily CYP2D6, in the liver. [, , , ] This biotransformation process leads to the formation of various metabolites, including N-desmethyltamoxifen and 4-hydroxytamoxifen, which are further metabolized to yield E-Endoxifen.
E-Endoxifen shares a structural similarity with tamoxifen, possessing a trans-isomer configuration at the ethyl side chain, distinguishing it from its Z-isomer counterpart. [, , , ] This specific structural feature contributes to its enhanced binding affinity for estrogen receptors, influencing its biological activity.
E-Endoxifen exerts its biological effects by competitively binding to estrogen receptors in the body, primarily those located in breast tissue. [, , , ] By binding to these receptors, E-Endoxifen blocks the action of estrogen, which can stimulate the growth of hormone-receptor-positive breast cancer cells. This antagonistic action is believed to be the primary mechanism by which E-Endoxifen contributes to the therapeutic effects of tamoxifen in breast cancer treatment.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7